molecular formula C19H17F3N4O2 B2765225 1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396678-06-0

1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2765225
CAS RN: 1396678-06-0
M. Wt: 390.366
InChI Key: UMOWLFTUUASUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Effects

The compound has demonstrated neuroprotective activities. In an in vitro model using rat adrenal pheochromocytoma (PC12) cells, it showed significant protective effects against corticosterone-induced cell injury. Specifically, compounds 4 and 6, agarotetrol (9), and 6-hydroxy-2-(2-phenylethyl)chromone (17) exhibited notable neuroprotection .

Agarwood Research

Agarwood (also known as “Jinko”) is a valuable aromatic wood. Six chromone derivatives, including 6-hydroxy-(I), 6-methoxy-(II), 6,7-dimethoxy-2-(2-phenylethyl) chromone (IV), and 6-methoxy-2-[2-(3-methoxyphenyl)ethyl] chromone (III), have been isolated from agarwood. These compounds contribute to the unique fragrance and medicinal properties of agarwood .

β3-Adrenoceptor Agonist

The compound ®-2-(2-aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (YM178) acts as a β3-adrenoceptor agonist. It increases cyclic AMP accumulation in CHO cells expressing human β3-adrenoceptors. The half-maximal effective concentration (EC50) for YM178 is 22.4 nM .

Other Applications

While the above points highlight specific areas, this compound’s multifaceted nature suggests that it may find applications beyond those mentioned. Researchers continue to explore its properties and potential uses.

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)15-8-4-5-13(9-15)10-23-18(28)16-11-26(25-24-16)12-17(27)14-6-2-1-3-7-14/h1-9,11,17,27H,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOWLFTUUASUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-phenylethyl)-N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide

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